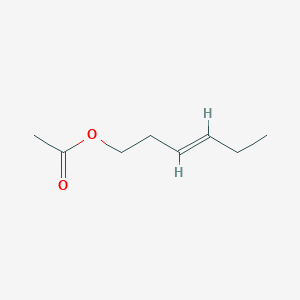

trans-3-Hexenyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

hex-3-enyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h4-5H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFVOOAXDOBMCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047234 | |

| Record name | Hex-3-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-82-3 | |

| Record name | 3-Hexenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexen-1-ol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hex-3-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enigmatic Presence of 3-Hexenyl Acetate in the Plant Kingdom: A Technical Guide to Its Discovery, Biosynthesis, and Function

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery, biosynthesis, and multifaceted functions of 3-hexenyl acetate in plant species. We will delve into the nuances of its isomeric forms, with a primary focus on the extensively studied (Z)-3-hexenyl acetate, while also exploring the current understanding of its less prevalent counterpart, (E)-3-hexenyl acetate.

Introduction: The "Scent of Green" and its Isomeric Complexity

The characteristic aroma of freshly cut grass is largely attributable to a class of C6 volatile organic compounds known as Green Leaf Volatiles (GLVs). Among these, 3-hexenyl acetate is a key component, existing primarily in two isomeric forms: (Z)-3-hexenyl acetate (cis-3-hexenyl acetate) and (E)-3-hexenyl acetate (trans-3-hexenyl acetate). The (Z) isomer is responsible for the fresh, green, and slightly fruity aroma, while the (E) isomer is reported to have a similar, albeit slightly different, scent profile. Beyond their contribution to plant fragrance, these molecules are pivotal in plant defense, communication, and interactions with other organisms. The vast majority of scientific literature focuses on the (Z) isomer due to its widespread abundance and pronounced biological activities. This guide will reflect that emphasis while consolidating the known information on the (E) isomer.

Discovery and Natural Occurrence of 3-Hexenyl Acetate Isomers in Plant Species

The discovery of 3-hexenyl acetate in plants is intrinsically linked to the development of analytical techniques capable of identifying volatile compounds. Its presence is most notable upon mechanical damage to plant tissues, which triggers its rapid synthesis and release.

The Ubiquitous (Z)-3-Hexenyl Acetate

(Z)-3-hexenyl acetate is one of the most common GLVs and has been identified in a vast array of plant species. Its release is a hallmark of herbivore-induced plant volatiles (HIPVs). For instance, studies on Tulbaghia violacea have shown that while the flowers constantly emit (Z)-3-hexenyl acetate, wounding the leaves leads to a significant increase in its emission.[1][2] Similarly, hybrid poplar saplings release this compound upon feeding by gypsy moth larvae.[3]

The Elusive (E)-3-Hexenyl Acetate

The trans isomer, (E)-3-hexenyl acetate, is far less commonly reported in plants. However, its presence has been documented in a select number of species. The OSADHI database of Indian medicinal plants lists Citrus limon as containing this compound.[1] Food databases have also reported its detection, though not quantified, in blackberries (Rubus), corn (Zea mays), evergreen blackberries (Rubus laciniatus), and prickly pears (Opuntia).[4] The precursor alcohol, (E)-3-hexen-1-ol, has been identified in various plants, suggesting the potential for enzymatic conversion to the acetate form.[5]

| Plant Species | Isomer Detected | Context of Detection | Reference(s) |

| Tulbaghia violacea | (Z)-3-Hexenyl acetate | Constitutive and wound-induced emission | [1][2] |

| Hybrid Poplar (Populus sp.) | (Z)-3-Hexenyl acetate | Herbivore-induced volatile | [3] |

| Arabidopsis thaliana | (Z)-3-Hexenyl acetate | Wound-induced volatile | [6] |

| Tea (Camellia sinensis) | (Z)-3-Hexenyl acetate | Herbivore-induced defense | [7] |

| Apricot (Prunus armeniaca) | (Z)-3-Hexenyl acetate | Fruit ripening | [8] |

| Citrus limon | (E)-3-Hexenyl acetate | Phytochemical database | [1] |

| Blackberry (Rubus sp.) | (E)-3-Hexenyl acetate | Food composition database | [4] |

| Corn (Zea mays) | (E)-3-Hexenyl acetate | Food composition database | [4] |

| Prickly Pear (Opuntia sp.) | (E)-3-Hexenyl acetate | Food composition database | [4] |

The Biosynthetic Pathway: From Fatty Acids to Volatile Esters

The production of 3-hexenyl acetate is a branch of the oxylipin pathway, a crucial metabolic route for generating signaling molecules from fatty acids. The biosynthesis is initiated by cellular damage, which brings enzymes and substrates into contact.

The primary precursor for C6 GLVs is α-linolenic acid, an abundant fatty acid in plant cell membranes. The biosynthetic cascade leading to (Z)-3-hexenyl acetate is well-established.

The biosynthesis of (E)-3-hexenyl acetate is less clear but is presumed to follow a similar enzymatic logic, requiring the precursor (E)-3-hexen-1-ol. The formation of different C6 aldehyde isomers, such as (E)-2-hexenal from (Z)-3-hexenal, is known to occur in some plants, which highlights the potential for isomeric diversity in this pathway.[2]

The final and critical step in the formation of 3-hexenyl acetate is the esterification of the corresponding alcohol, catalyzed by Alcohol Acyltransferases (AATs) . These enzymes utilize an alcohol and an acyl-CoA donor, typically acetyl-CoA, to produce the ester. Studies on AATs from various plants, such as apricot (Prunus armeniaca), have shown that these enzymes can have broad substrate specificity, acting on a range of C6 alcohols. For example, the recombinant PaAAT1 protein from apricot can utilize both (Z)-3-hexenol and (E)-2-hexenol as substrates to produce their respective acetates.[8] This enzymatic flexibility suggests that the presence of (E)-3-hexenyl acetate in a plant is likely dependent on the availability of its precursor, (E)-3-hexen-1-ol, and the substrate promiscuity of the plant's AATs.

Conversely, in Arabidopsis, (Z)-3-hexenyl acetate can be hydrolyzed back to (Z)-3-hexenol by carboxylesterases, such as AtCXE12.[9] This metabolic conversion is thought to be a mechanism for regulating the biological activity of these volatiles.

Biological Functions: A Molecule with a Message

(Z)-3-hexenyl acetate is a potent signaling molecule involved in a complex web of ecological interactions.

-

Plant-Herbivore Interactions : The release of (Z)-3-hexenyl acetate upon herbivory can act as a direct defense by repelling some herbivores. More significantly, it serves as an indirect defense by attracting natural enemies of the attacking herbivores, such as parasitic wasps.[6]

-

Plant-Plant Communication : Airborne (Z)-3-hexenyl acetate can be perceived by neighboring undamaged plants, a phenomenon known as "eavesdropping." This perception can "prime" the defense systems of the receiving plant, leading to a faster and stronger defense response upon subsequent attack.[3] For example, exposure of hybrid poplar leaves to (Z)-3-hexenyl acetate primed the expression of defense-related genes and the release of other defensive volatiles.[3]

-

Pathogen Defense : There is growing evidence that (Z)-3-hexenyl acetate plays a role in defense against pathogens. For instance, pre-exposure of potato plants to this compound was shown to decrease the severity of late blight disease.[2]

The specific biological functions of (E)-3-hexenyl acetate are not well-documented, likely due to its lower abundance. However, given its structural similarity to the (Z) isomer, it may have analogous, albeit potentially weaker or qualitatively different, signaling roles.

Analytical Methodologies for the Identification and Quantification of 3-Hexenyl Acetate

The accurate identification and quantification of 3-hexenyl acetate isomers from complex plant volatile mixtures require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Step-by-Step Protocol for Volatile Collection and GC-MS Analysis

The following is a generalized protocol that can be adapted for the analysis of 3-hexenyl acetate from plant tissues.

1. Volatile Collection (Solid-Phase Microextraction - SPME)

-

Rationale : SPME is a solvent-free, sensitive, and versatile technique for extracting volatile and semi-volatile compounds from the headspace above a sample.

-

Procedure :

-

Enclose the plant material (e.g., leaves, flowers) in a sealed glass vial. For in-vivo sampling of wounded plants, the enclosure can be placed over the damaged area.

-

Expose an SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

The choice of fiber coating and sampling time should be optimized based on the target analytes and plant matrix.

-

2. Gas Chromatography (GC) Separation

-

Rationale : GC separates the components of the volatile mixture based on their boiling points and interactions with the stationary phase of the GC column. The key to separating the (Z) and (E) isomers is the use of a suitable capillary column.

-

Procedure :

-

Insert the SPME fiber into the heated injection port of the GC, where the adsorbed volatiles are thermally desorbed onto the column.

-

Use a non-polar or mid-polar capillary column (e.g., DB-5ms or DB-WAX) for separation.

-

Program the oven temperature to ramp from a low initial temperature (e.g., 40°C) to a higher final temperature. This allows for the separation of compounds with a wide range of boiling points. A typical temperature program might be: hold at 40°C for 2 minutes, then ramp to 250°C at a rate of 5-10°C/min.

-

3. Mass Spectrometry (MS) Detection and Identification

-

Rationale : As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be used for identification.

-

Procedure :

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 40-350).

-

Identify the peaks corresponding to 3-hexenyl acetate by comparing their retention times and mass spectra to those of authentic chemical standards and by searching against a mass spectral library (e.g., NIST). The (Z) and (E) isomers will have very similar mass spectra but will be separated by their retention times on the GC column.

-

4. Quantification

-

Rationale : To determine the amount of 3-hexenyl acetate, an internal or external standard is used.

-

Procedure :

-

For internal standard quantification, add a known amount of a compound not present in the sample (e.g., an isotopically labeled standard or a compound with similar chemical properties) at the beginning of the sample preparation.

-

For external standard quantification, create a calibration curve using known concentrations of authentic (Z)- and (E)-3-hexenyl acetate standards.

-

Calculate the concentration of the analytes in the sample by comparing their peak areas to that of the standard(s).

-

Conclusion and Future Perspectives

(Z)-3-hexenyl acetate is a well-characterized and functionally significant green leaf volatile that plays a crucial role in plant defense and communication. Its biosynthesis from α-linolenic acid via the oxylipin pathway is a conserved mechanism in the plant kingdom. In contrast, the discovery and characterization of its isomer, (E)-3-hexenyl acetate, are still in their nascent stages. While its presence has been reported in a few plant species, a deeper understanding of its biosynthesis, regulation, and specific biological functions is required.

Future research should focus on:

-

Screening a wider range of plant species to determine the prevalence of (E)-3-hexenyl acetate.

-

Identifying and characterizing the specific enzymes, particularly alcohol dehydrogenases and alcohol acyltransferases, responsible for the production of the (E) isomer.

-

Conducting comparative functional studies to elucidate any unique or overlapping roles of the (Z) and (E) isomers in plant-insect and plant-pathogen interactions.

Such investigations will not only enhance our fundamental understanding of plant biochemistry and chemical ecology but also have the potential to be applied in sustainable agriculture, for instance, in the development of novel pest management strategies based on the manipulation of plant volatile emissions.

References

-

Blando, F., et al. (2022). The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding. Plants, 11(23), 3305. [Link]

-

ResearchGate. (n.d.). (PDF) The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding. [Link]

-

Cofer, T., et al. (2023). The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves. Plant Physiology, 192(1), 304-317. [Link]

-

National Center for Biotechnology Information. (2023). The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves. [Link]

-

Chehab, E. W., et al. (2009). Hexenyl Acetate Mediates Indirect Plant Defense Responses. Plant Signaling & Behavior, 4(2), 145-147. [Link]

-

Wang, L., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 12, 789394. [Link]

-

Shiojiri, K., et al. (2006). Intermittent exposure to traces of green leaf volatiles triggers the production of (Z)-3-hexen-1-yl acetate and (Z)-3-hexen-1-ol in exposed plants. Journal of Chemical Ecology, 32(12), 2919-2925. [Link]

-

Matsui, K. (2012). Differential Metabolisms of Green Leaf Volatiles in Injured and Intact Parts of a Wounded Leaf Meet Distinct Ecophysiological Requirements. PLoS ONE, 7(4), e36433. [Link]

-

Frost, C. J., et al. (2008). Priming defense genes and metabolites in hybrid poplar by the green leaf volatile cis-3-hexenyl acetate. New Phytologist, 180(3), 722-734. [Link]

-

Li, M., et al. (2023). Feeding Preferences of Agrilus zanthoxylumi (Coleoptera: Buprestidae) in Relation to Host Plant Volatiles. Insects, 14(7), 612. [Link]

-

ResearchGate. (n.d.). Semi-quantitative determination of (Z)-3-Hexenyl acetate emitted after... [Link]

-

Liu, D., et al. (2023). Expression of alcohol acyltransferase is a potential determinant of fruit volatile ester variations in Capsicum. Plant Cell Reports, 42(11), 1935-1950. [Link]

-

Lee, J. Y., & Trinh, C. T. (2021). Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform. bioRxiv. [Link]

-

NIST. (n.d.). 3-Hexen-1-ol, acetate, (Z)-. In NIST Chemistry WebBook. [Link]

-

Liaquat, M., et al. (2015). Parameters Affecting the Synthesis of (Z)-3-hexen-1-yl acetate by Transesterifacation in Organic Solvent. Journal of the Chemical Society of Pakistan, 37(2), 324-330. [Link]

-

The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl acetate. [Link]

-

FooDB. (2010). Showing Compound this compound (FDB010403). [Link]

-

Wikipedia. (n.d.). cis-3-Hexen-1-ol. [Link]

-

Human Metabolome Database. (2021). Showing metabocard for Hex-trans-3-en-1-ol (HMDB0302264). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Priming defense genes and metabolites in hybrid poplar by the green leaf volatile cis-3-hexenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB010403) - FooDB [foodb.ca]

- 5. Human Metabolome Database: Showing metabocard for Hex-trans-3-en-1-ol (HMDB0302264) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of (Z)-3-Hexenyl Acetate in Plants

Executive Summary

(Z)-3-Hexenyl acetate, often referred to as "leaf acetate," is a key contributor to the characteristic "green" aroma of freshly cut grass, fruits, and vegetables.[1] As a member of the Green Leaf Volatiles (GLVs), this C6 ester is not only integral to plant flavor and fragrance profiles but also plays a crucial role in plant defense mechanisms against herbivores and pathogens.[2] This technical guide provides a comprehensive overview of the core biosynthetic pathway of (Z)-3-hexenyl acetate, known as the lipoxygenase (LOX) pathway. It details the enzymatic cascade, key regulatory features, and field-proven methodologies for its study. This document is intended for researchers, scientists, and professionals in drug development and related industries who seek a deeper understanding of this vital metabolic pathway.

Introduction: The Significance of Green Leaf Volatiles

Plants produce a diverse array of volatile organic compounds (VOCs) that mediate their interactions with the environment. Among these, the Green Leaf Volatiles (GLVs) are a class of C6 aldehydes, alcohols, and esters synthesized from the oxidative cleavage of fatty acids.[1][3][4][5] The production of GLVs, including (Z)-3-hexenyl acetate, is typically triggered by tissue damage, such as that caused by mechanical wounding or herbivore feeding.[2][3] These compounds act as airborne signals, deterring pests, attracting natural enemies of herbivores, and even communicating with neighboring plants to prime their defenses.[6] In the food and fragrance industries, GLVs are highly valued for their ability to impart fresh, "green" notes.[1][5][7]

The Core Biosynthetic Pathway: From Fatty Acids to Esters

The formation of (Z)-3-hexenyl acetate is a multi-step enzymatic process known as the lipoxygenase (LOX) or oxylipin pathway.[1][2][3] The pathway initiates within the chloroplasts upon disruption of cell membranes, which releases the primary substrates.[4][8]

The key enzymatic steps are as follows:

-

Lipoxygenase (LOX): The pathway begins with the oxygenation of polyunsaturated fatty acids, primarily α-linolenic acid (C18:3), by 13-lipoxygenase (13-LOX).[3][6][9] This enzyme stereo-specifically inserts molecular oxygen into the fatty acid chain, producing 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[3]

-

Hydroperoxide Lyase (HPL): The unstable 13-HPOT is then rapidly cleaved by hydroperoxide lyase (HPL), a specialized cytochrome P450 enzyme (CYP74B).[7][8][10] This reaction yields a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid, 12-oxo-(Z)-9-dodecenoic acid.[3][11]

-

Alcohol Dehydrogenase (ADH): The resulting (Z)-3-hexenal is subsequently reduced to its corresponding alcohol, (Z)-3-hexenol (leaf alcohol), by the action of alcohol dehydrogenase (ADH).[3][12][13]

-

Alcohol Acyltransferase (AAT): In the final and decisive step, an acetyl group from acetyl-CoA is transferred to (Z)-3-hexenol.[6] This esterification is catalyzed by alcohol acyltransferase (AAT), yielding the final product, (Z)-3-hexenyl acetate.[12][13]

Visualizing the Pathway

The following diagram illustrates the sequential enzymatic reactions in the biosynthesis of (Z)-3-hexenyl acetate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 11. pnas.org [pnas.org]

- 12. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 13. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of trans-3-Hexenyl Acetate

Introduction: The Quintessential "Green" Aroma

trans-3-Hexenyl acetate, a key contributor to the characteristic scent of freshly cut grass and unripe fruit, is a volatile organic compound of significant interest across various scientific disciplines. Its potent "green" aroma profile makes it a valuable component in the flavor and fragrance industries. For researchers in chemical ecology, it serves as a critical infochemical, mediating interactions between plants, insects, and pathogens. This guide provides a comprehensive technical overview of the natural occurrences, biosynthesis, analysis, and biotechnological production of this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence: A Ubiquitous Green Leaf Volatile

This compound is a prominent member of the Green Leaf Volatiles (GLVs), a family of C6 compounds released by almost all green plants upon tissue damage. Its presence is not limited to leaves; it is also found in a variety of fruits, where it contributes to their complex aroma profiles.

Distribution in the Plant Kingdom

The compound has been identified in a diverse array of plant species. It is a common component of the volatile emissions from many fruits, vegetables, and herbs. Some notable examples include apples, bananas, strawberries, tomatoes, and tea leaves[1][2][3]. The concentration of this compound can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions.

| Natural Source | Typical Concentration Range | Context of Emission | Reference(s) |

| Strawberry (Fragaria x ananassa) | Trace to several µg/g fresh weight | Ripening fruit, leaf damage | [4][5][6] |

| Tea (Camellia sinensis) | Variable, influenced by processing | Fresh leaves, withering process | [7][8][9] |

| Banana (Musa spp.) | Present in ripe fruit headspace | Fruit ripening | [10] |

| Apple (Malus domestica) | Key aroma component | Fruit ripening | [1] |

| Tomato (Lycopersicon esculentum) | Released upon tissue damage | Herbivore defense | [1] |

Table 1: Concentration of this compound in various natural sources. Note that concentrations can be highly variable.

Role in Plant Defense and Communication

The release of this compound is often a plant's first line of defense against herbivores. This compound can act as a repellent to some insects while attracting natural predators and parasitoids of the attacking herbivores, an example of "indirect defense." Furthermore, these volatile signals can be perceived by neighboring plants, priming their own defense systems for a potential attack.

Biosynthesis: The Lipoxygenase (LOX) Pathway

The biosynthesis of this compound is initiated from polyunsaturated fatty acids, primarily linolenic acid (C18:3), through the well-characterized lipoxygenase (LOX) pathway. This pathway is a rapid response to cellular damage.

The key enzymatic steps are:

-

Lipoxygenase (LOX) : In the presence of molecular oxygen, LOX oxygenates linolenic acid to form 13-hydroperoxylinolenic acid.

-

Hydroperoxide Lyase (HPL) : This enzyme cleaves the 13-hydroperoxylinolenic acid into two smaller molecules: (Z)-3-hexenal (a C6 aldehyde) and 12-oxo-(Z)-9-dodecenoic acid.

-

Alcohol Dehydrogenase (ADH) : (Z)-3-hexenal is then reduced to (Z)-3-hexenol by alcohol dehydrogenase.

-

Alcohol Acyltransferase (AAT) : Finally, (Z)-3-hexenol is esterified with acetyl-CoA by an alcohol acyltransferase to produce (Z)-3-hexenyl acetate. The trans isomer is often formed from the cis isomer through enzymatic or photochemical isomerization.

Caption: Biosynthetic pathway of this compound.

Extraction and Analysis: Methodologies for the Modern Laboratory

The volatile nature of this compound necessitates specialized techniques for its extraction and analysis. Headspace sampling methods are preferred as they minimize solvent interference and are well-suited for volatile compounds.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the analysis of this compound from plant leaves.

1. Sample Preparation:

1.1. Excise fresh, undamaged leaves from the plant of interest. 1.2. Accurately weigh a specific amount of leaf tissue (e.g., 0.5 g) and place it into a 20 mL headspace vial. 1.3. For analysis of wound-induced volatiles, the leaves can be mechanically damaged (e.g., with a clean scalpel) immediately before sealing the vial. 1.4. Seal the vial with a PTFE/silicone septum cap.

2. HS-SPME Procedure:

2.1. Place the sealed vial in a heating block or the autosampler's incubation chamber set to a specific temperature (e.g., 40-60°C) to facilitate the release of volatiles into the headspace[11]. 2.2. After an equilibration period (e.g., 15 minutes), expose a conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes). A common fiber coating for green leaf volatiles is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[11][12]. 2.3. Retract the fiber into its needle housing after the extraction period.

3. GC-MS Analysis:

3.1. Immediately insert the SPME fiber into the heated injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the analytes onto the GC column[13]. 3.2. GC Parameters (Example):

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C, hold for 5 minutes. 3.3. MS Parameters (Example):

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Range: m/z 40-400.

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

4. Data Analysis:

4.1. Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. 4.2. Quantify the compound by creating a calibration curve using standards of known concentrations or by using an internal standard.

Sources

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. (E)-3-hexen-1-yl acetate, 3681-82-1 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry [frontiersin.org]

- 6. Monitoring of Volatile Organic Compounds in Strawberry Genotypes over the Harvest Period - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jircas.go.jp [jircas.go.jp]

- 9. US7799364B2 - Method for the manufacture of a green tea product - Google Patents [patents.google.com]

- 10. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Olfactory Perception of trans-3-Hexenyl Acetate in Insects

Foreword

The intricate world of insect chemical communication is a frontier of immense scientific and practical importance. Among the myriad of volatile organic compounds that orchestrate insect behavior, green leaf volatiles (GLVs) hold a special significance. This guide focuses on a key GLV, trans-3-Hexenyl acetate, a compound released by wounded plants that serves as a critical cue for a diverse array of insects. For researchers, scientists, and drug development professionals, understanding the mechanisms by which insects perceive this single molecule offers a gateway into manipulating insect behavior for applications ranging from sustainable agriculture to disease vector control. This document provides a comprehensive overview of the ecological context, molecular and physiological underpinnings, and state-of-the-art methodologies for studying the olfactory perception of this compound in insects.

Ecological Significance and Behavioral Implications

This compound is a C6 ester that belongs to the family of green leaf volatiles (GLVs), which are rapidly released by plants upon mechanical damage or herbivory.[1][2] This "cry for help" serves as a crucial info-chemical in various ecological interactions.

Host Plant Location and Oviposition

For many herbivorous insects, this compound is a key indicator of a suitable host plant. For instance, the fall armyworm, Spodoptera frugiperda, demonstrates a distinct oviposition preference for maize over rice, a choice mediated by the presence of (Z)-3-hexenyl-acetate in maize volatiles.[3][4][5] This compound acts as both an attractant and an oviposition stimulant for gravid females.[3][4] Similarly, the adzuki bean weevil, Callosobruchus chinensis, is attracted to trans-3-hexen-1-ol, a related GLV, highlighting the role of these compounds in host selection.[6] The tea green leafhopper, Empoasca vitis, also utilizes the emission levels of (Z)-3-hexenyl acetate to select suitable host plants.[7]

Attraction of Natural Enemies

The release of this compound not only signals to herbivores but also to their natural enemies. Parasitoid wasps, such as Cotesia marginiventris and Microplitis croceipes, use this and other GLVs to locate their caterpillar hosts.[8] This phenomenon, known as indirect defense, is a cornerstone of tritrophic interactions. The emission of (Z)-3-hexen-1-yl acetate from damaged plants can attract parasitic wasps like Cotesia glomerata, which then prey on the herbivores.[9]

Pheromone Synergy and Mate Finding

In some insect species, this compound can act synergistically with sex pheromones, enhancing the response of males and aiding in mate location.[10] For certain species like the garden chafer, Phyllopertha horticola, GLVs such as (Z)-3-hexenol serve as primary attractants for males seeking mates.[2]

Molecular Mechanisms of Perception

The detection of this compound begins at the peripheral olfactory organs of the insect, primarily the antennae and maxillary palps.[11] These structures are adorned with sensory hairs called sensilla, which house the olfactory sensory neurons (OSNs) responsible for detecting volatile compounds.[12]

Olfactory Receptors (ORs)

The specificity of odorant detection is primarily determined by olfactory receptors (ORs), a large and diverse family of proteins expressed in the dendritic membrane of OSNs.[13][14] Each OSN typically expresses a specific odorant receptor (OrX) along with a highly conserved co-receptor known as Orco.[15] The OrX subunit is responsible for binding to specific odorants, while the Orco protein is essential for the proper localization and function of the receptor complex.[15]

A key breakthrough in understanding the perception of this compound was the identification of specific ORs tuned to this compound. In Spodoptera frugiperda, the receptor SfruOR23 has been identified as being highly responsive to (Z)-3-hexenyl-acetate.[3][4][5] This receptor exhibits a female-biased expression, consistent with the compound's role in guiding oviposition.[3][4][5] Similarly, in the common cutworm, Spodoptera litura, an odorant receptor has been identified that is exclusively tuned to cis-3-Hexenyl acetate.[16]

Signal Transduction Cascade

The binding of this compound to its specific OR triggers a conformational change in the receptor complex, leading to the opening of an ion channel and the generation of an electrical signal. The precise nature of insect olfactory signal transduction is still under investigation, with evidence supporting both ionotropic (ligand-gated ion channel) and metabotropic (G-protein coupled) pathways.[13][15]

The current consensus leans towards a model where the Or-Orco complex functions as an odorant-gated ion channel.[17][18] Upon odorant binding to the OrX subunit, the complex forms a non-selective cation channel, leading to the depolarization of the OSN and the firing of action potentials.[15] However, there is also evidence for the involvement of G-protein signaling pathways, which may modulate the sensitivity and kinetics of the olfactory response.[13][15]

Methodologies for Studying Olfactory Perception

A multi-faceted approach is necessary to fully elucidate the perception of this compound in insects. This typically involves a combination of electrophysiological, analytical, and behavioral techniques.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile stimulus.[19][20] It provides a rapid and effective way to screen a large number of compounds for their ability to elicit an olfactory response.[19][20][21]

Experimental Protocol: Electroantennography (EAG)

-

Insect Preparation:

-

Anesthetize the insect by cooling it on ice.

-

Excise one antenna at the base using fine scissors.

-

Mount the excised antenna between two electrodes on a holder. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base. Conductive gel is used to ensure a good electrical connection.

-

-

Stimulus Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., paraffin oil or hexane) at a known concentration.

-

Apply a small aliquot of the solution onto a piece of filter paper and insert it into a Pasteur pipette.

-

-

Data Acquisition:

-

Deliver a puff of air through the Pasteur pipette, carrying the volatile stimulus over the antenna.

-

Record the resulting change in electrical potential (the EAG response) using an amplifier and data acquisition software.

-

A negative control (solvent only) and a positive control (a known EAG-active compound) should be included in each experiment.[19][20]

-

Single-Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons within a single sensillum.[22][23][24][25][26] This method is crucial for identifying the specific neurons that respond to this compound and for characterizing their response properties, such as sensitivity and specificity.

Experimental Protocol: Single-Sensillum Recording (SSR)

-

Insect Immobilization:

-

Electrode Placement:

-

Stimulus Delivery and Recording:

-

Deliver a controlled puff of this compound over the antenna, as in the EAG protocol.

-

Record the firing rate of the OSN before, during, and after the stimulus. The increase in spike frequency indicates a response.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the insect antenna as a detector.[27][28][29] This allows for the identification of biologically active compounds within a complex mixture of volatiles, such as a plant headspace extract.

Experimental Workflow: GC-EAD

Behavioral Assays

While electrophysiological techniques reveal the sensory perception of a compound, behavioral assays are essential to determine its functional significance.[30][31][32][33][34]

Types of Behavioral Assays:

-

Olfactometer Assays: These assays, typically in a Y-tube or four-arm configuration, give the insect a choice between a stream of air carrying this compound and a control stream of clean air. The preference for one arm over the other indicates attraction or repulsion.

-

Wind Tunnel Assays: These provide a more naturalistic setting to observe an insect's upwind flight towards a source of the odorant, allowing for the quantification of behaviors such as take-off, oriented flight, and landing.

-

Oviposition Choice Assays: To test the role of this compound in oviposition, female insects are presented with artificial substrates or host plants treated with the compound and a control. The number of eggs laid on each substrate is then counted.[3][4]

Table 1: Summary of Methodologies

| Technique | Primary Application | Information Gained | Key Considerations |

| EAG | High-throughput screening of volatiles | Gross antennal response to an odorant | Does not provide information on specific neuron types or behavioral relevance.[20] |

| SSR | Characterization of individual OSN responses | Sensitivity, specificity, and temporal dynamics of a single neuron's response | Technically demanding, low throughput.[24][26] |

| GC-EAD | Identification of active compounds in a mixture | Pinpoints which specific volatiles in a complex blend are detected by the insect's antenna | Requires careful alignment of GC and EAG signals.[28] |

| Behavioral Assays | Determining the functional role of a compound | Attraction, repulsion, oviposition stimulation/deterrence | Behavior can be context-dependent (e.g., physiological state of the insect).[30][32] |

Future Directions and Applications

The study of how insects perceive this compound continues to be a vibrant area of research with significant potential for practical applications.

-

Pest Management: A deeper understanding of the olfactory mechanisms involved in host-plant selection can lead to the development of novel pest control strategies. These include "push-pull" systems, where repellents push pests away from crops and attractants pull them into traps.

-

Pollinator Attraction: For crops that rely on insect pollination, manipulating the release of attractant volatiles could enhance pollinator visitation and improve crop yields.

-

Drug Discovery: The insect olfactory system, with its unique receptor families, presents novel targets for the development of safe and effective insect repellents and attractants.

By continuing to unravel the intricacies of this compound perception, from the receptor to behavior, we can harness the power of chemical ecology to address pressing challenges in agriculture, environmental science, and public health.

References

-

Wicher, D. (2015). Access to the odor world: olfactory receptors and their role for signal transduction in insects. Cellular and Molecular Life Sciences, 72(23), 4067-4087. [Link]

-

Touhara, K., & Vosshall, L. B. (2009). The molecular architecture of smell and taste in Drosophila. Annual review of biochemistry, 78, 495-531. [Link]

-

Ali, S. A. I., Diakite, M. M., Ali, S., & Wang, M. Q. (2016). Understanding Insect Behaviors and Olfactory Signal Transduction. Enliven: Journal of Genetic, Molecular and Cellular Biology, 2(1), 003. [Link]

-

Stengl, M. (2010). Pheromone transduction in moths. ACS chemical biology, 5(1), 47-67. [Link]

-

Sato, K., Pellegrino, M., Nakagawa, T., Nakagawa, T., Vosshall, L. B., & Touhara, K. (2008). Insect olfactory receptors are heteromeric ligand-gated ion channels. Nature, 452(7190), 1002-1006. [Link]

-

Pellegrino, M., Nakagawa, T., & Vosshall, L. B. (2009). Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae. Journal of visualized experiments: JoVE, (32). [Link]

-

JoVE Science Education Database. (2022). Single Sensillum Recordings in Insects Drosophila & Anopheles. [Link]

-

Riffell, J. A., Lei, H., Abrell, L., & Hildebrand, J. G. (2009). Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects. Journal of chemical ecology, 35(8), 968-979. [Link]

-

Wang, G., et al. (2023). A green leaf volatile, (Z)-3-hexenyl-acetate, mediates differential oviposition by Spodoptera frugiperda on maize and rice. BMC biology, 21(1), 133. [Link]

-

Beck, J. J., Light, D. M., & Gee, W. S. (2012). Electroantennographic bioassay as a screening tool for host plant volatiles. Journal of visualized experiments: JoVE, (62), e3931. [Link]

-

Leal, W. S., et al. (2001). A photoaffinity-labeled green leaf volatile compound 'tricks' highly selective and sensitive insect olfactory receptor neurons. Chemical senses, 26(1), 49-55. [Link]

-

Liu, F., & Liu, N. (2015). Using single sensillum recording to detect olfactory neuron responses of bed bugs to semiochemicals. Journal of visualized experiments: JoVE, (100), e53337. [Link]

-

JoVE. (2024, February 16). Single Sensillum Recordings have been conducted on the insects Drosophila and Anopheles gambiae [Video]. YouTube. [Link]

-

JoVE. (2022, August 22). Using Single Sensillum Recording to Detect Olfactory Neuron Responses | Protocol Preview [Video]. YouTube. [Link]

-

Byers, K. J., et al. (2020). Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects. bioRxiv. [Link]

-

Byers, K. J., et al. (2021). Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects. Applications in Plant Sciences, 9(1), e11413. [Link]

-

Dickens, J. C. (1993). Selectively fluorinated analogs reveal differential olfactory reception and inactivation of green leaf volatiles in insects. Journal of chemical ecology, 19(9), 1981-1991. [Link]

-

Gonzalez, P. V., et al. (2015). Behavioral response of Aedes aegypti (Diptera: Culicidae) larvae to synthetic and natural attractants and repellents. Journal of medical entomology, 52(6), 1219-1225. [Link]

-

Li, Y., et al. (2022). Feeding Preferences of Agrilus zanthoxylumi (Coleoptera: Buprestidae) in Relation to Host Plant Volatiles. Insects, 13(12), 1109. [Link]

-

Beck, J. J., Light, D. M., & Gee, W. S. (2012). Electroantennographic bioassay as a screening tool for host plant volatiles. Journal of visualized experiments: JoVE, (62), e3931. [Link]

-

Zhang, Y. N., et al. (2020). Trans-3-hexen-1-ol as a potential attractant for the adzuki bean weevil, Callosobruchus chinensis: Evidence from reverse chemical ecology. Journal of Pest Science, 93(4), 1155-1167. [Link]

-

Wei, J., et al. (2022). Attempt to Quantify Molecules of Host Plant Volatiles Evoking an Electroantennographic Response in Anoplophora glabripennis Antennae. Insects, 13(1), 84. [Link]

-

Wang, G., et al. (2023). A green leaf volatile, (Z)-3-hexenyl-acetate, mediates differential oviposition by Spodoptera frugiperda on maize and rice. ResearchGate. [Link]

-

Gonzalez, P. V., et al. (2019). Quantitative Evaluation of the Behavioral Response to Attractant and Repellent Compounds in Anopheles pseudopunctipennis and Aedes aegypti (Diptera: Culicidae) Larvae. Journal of economic entomology, 112(2), 891-898. [Link]

-

Wang, G., et al. (2023). A green leaf volatile, (Z)-3-hexenyl-acetate, mediates differential oviposition by Spodoptera frugiperda on maize and rice. PubMed. [Link]

-

Holopainen, J. K., & Blande, J. D. (2013). Chemical Signatures in Plant-Insect Interactions. In eLS. John Wiley & Sons, Ltd. [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Baker, T. C. (2009). Pheromones and General Odor Perception in Insects. In Neurobiology of Chemical Communication. CRC Press/Taylor & Francis. [Link]

-

Ye, M., et al. (2021). Molecular ecology of plant volatiles in interactions with insect herbivores. Journal of Experimental Botany, 72(1), 53-68. [Link]

-

Goldman-Huertas, B., et al. (2015). Evolution of Olfactory Receptors Tuned to Mustard Oils in Herbivorous Drosophilidae. Molecular biology and evolution, 32(6), 1438–1450. [Link]

-

Vang, L. L., & Adler, J. (2012). Simple ways to measure behavioral responses of Drosophila to stimuli and use of these methods to characterize a novel mutant. PloS one, 7(5), e37495. [Link]

-

Zhang, T., et al. (2013). An odorant receptor from the common cutworm (Spodoptera litura) exclusively tuned to the important plant volatile cis-3-Hexenyl acetate. Insect molecular biology, 22(4), 387-398. [Link]

-

Beroza, M. (1976). INSECT ATTRACTANTS. Annual review of entomology, 21(1), 79-105. [Link]

-

Rutgers University. (2021, January 5). Applying Behavioral Control in Insect Pest Mgt Blueberry Video 2 [Video]. YouTube. [Link]

-

Chanda, A., et al. (2019). A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure. eNeuro, 6(2), ENEURO.0413-18.2019. [Link]

-

Shiojiri, K., et al. (2010). Intermittent exposure to traces of green leaf volatiles triggers the production of (Z)-3-hexen-1-yl acetate and (Z)-jasmone in lima bean leaves: a case of long-lasting priming of VOC production. Journal of chemical ecology, 36(5), 509-514. [Link]

-

Ngumbi, E. N., et al. (2005). Differential electroantennogram response of females and males of two parasitoid species to host-related green leaf volatiles and inducible compounds. Journal of chemical ecology, 31(7), 1543-1558. [Link]

-

JoVE. (2022, June 24). Electroantennographic Bioassay As Screening Tool For Host Plant Volatiles | Protocol Preview [Video]. YouTube. [Link]

-

The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl acetate. Retrieved from [Link]

-

Magalhães, D. M., et al. (2017). The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding. Plants, 6(4), 58. [Link]

-

Leskey, T. C., & Wright, S. E. (2009). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Environmental Entomology, 38(3), 739-746. [Link]

-

Wikipedia. (2023). Green leaf volatiles. [Link]

-

Ameye, M., et al. (2018). Green Leaf Volatiles: A Plant's Multifunctional Weapon against Herbivores and Pathogens. International journal of molecular sciences, 19(4), 1222. [Link]

-

Goldman-Huertas, B., et al. (2015). Evolution of Olfactory Receptors Tuned to Mustard Oils in Herbivorous Drosophilidae. Molecular biology and evolution, 32(6), 1438–1450. [Link]

-

Wikipedia. (2023). Insect olfaction. [Link]

-

Wicher, D. (2015). Access to the odor world: olfactory receptors and their role for signal transduction in insects. Cellular and Molecular Life Sciences, 72(23), 4067-4087. [Link]

Sources

- 1. Green leaf volatiles - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. A green leaf volatile, (Z)-3-hexenyl-acetate, mediates differential oviposition by Spodoptera frugiperda on maize and rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A green leaf volatile, (Z)-3-hexenyl-acetate, mediates differential oviposition by Spodoptera frugiperda on maize and rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding [mdpi.com]

- 8. Differential electroantennogram response of females and males of two parasitoid species to host-related green leaf volatiles and inducible compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pheromones and General Odor Perception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Insect olfaction - Wikipedia [en.wikipedia.org]

- 12. enlivenarchive.org [enlivenarchive.org]

- 13. slunik.slu.se [slunik.slu.se]

- 14. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. jove.com [jove.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Video: Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals [jove.com]

- 25. m.youtube.com [m.youtube.com]

- 26. m.youtube.com [m.youtube.com]

- 27. scilit.com [scilit.com]

- 28. biorxiv.org [biorxiv.org]

- 29. researchgate.net [researchgate.net]

- 30. Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Simple Ways to Measure Behavioral Responses of Drosophila to Stimuli and Use of These Methods to Characterize a Novel Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 33. annualreviews.org [annualreviews.org]

- 34. youtube.com [youtube.com]

A Technical Guide to the Role of (E)-3-Hexenyl Acetate in Plant Defense Signaling

This guide provides an in-depth exploration of the multifaceted role of (E)-3-hexenyl acetate, a key green leaf volatile (GLV), in orchestrating plant defense responses. We will delve into its biosynthesis, its function as a signaling molecule in both direct and indirect defense mechanisms, and the intricate signaling cascades it triggers. Furthermore, this document outlines robust experimental protocols for the extraction, quantification, and functional analysis of this pivotal compound, offering a comprehensive resource for researchers in plant science and related fields.

Introduction: The Scent of Defense

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to fend off a myriad of attackers, including herbivores and pathogens.[1][2][3] A crucial component of this defense system is the rapid release of a blend of volatile organic compounds upon tissue damage. Among these, the C6-carbon compounds known as green leaf volatiles (GLVs) are some of the first and most prominent signals emitted.[4] (E)-3-Hexenyl acetate, often characterized by its "fruity" or "green" scent, is a prominent member of this family.[5][6] Beyond its contribution to the characteristic aroma of freshly cut grass and many fruits, (E)-3-hexenyl acetate plays a critical role in plant defense signaling, acting as both a direct deterrent and an indirect signal to recruit natural enemies of herbivores.[4][7] This guide will elucidate the complex signaling networks in which this volatile compound participates.

Biosynthesis of (E)-3-Hexenyl Acetate: A Rapid Response to Wounding

The production of (E)-3-hexenyl acetate is initiated almost instantaneously upon mechanical damage or herbivore feeding.[3] This rapid response is a hallmark of the oxylipin pathway, a conserved signaling pathway in plants. The biosynthesis can be summarized in the following key steps:

-

Release of Fatty Acids: Mechanical damage disrupts cell membranes, leading to the release of α-linolenic acid from galactolipids by lipases.[3]

-

Oxygenation: The enzyme 13-lipoxygenase (13-LOX) catalyzes the addition of oxygen to α-linolenic acid, forming 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[3]

-

Cleavage: 13-hydroperoxide lyase (13-HPL) then cleaves 13-HPOT into two fragments: the C12 compound 12-oxo-(Z)-9-dodecenoic acid and the C6 volatile, (Z)-3-hexenal.[3]

-

Isomerization and Reduction: (Z)-3-hexenal can be isomerized to (E)-2-hexenal, and both isomers can be reduced by alcohol dehydrogenase (ADH) to their corresponding alcohols, (Z)-3-hexenol and (E)-2-hexenol.[3]

-

Acetylation: Finally, (Z)-3-hexenol is converted to (Z)-3-hexenyl acetate by an acetyl-CoA-dependent acetyltransferase. It is important to note that while this guide focuses on (E)-3-hexenyl acetate, its precursor is the cis or Z isomer. The conversion to the trans or E isomer can occur subsequently.

Caption: Biosynthesis pathway of (E)-3-Hexenyl Acetate.

Role in Direct and Indirect Plant Defense

(E)-3-Hexenyl acetate contributes to plant fitness through two primary defense strategies:

3.1. Direct Defense:

The compound itself can have direct negative effects on herbivores and pathogens.[4] It can act as a repellent, deterring insects from feeding, or even exhibit toxic properties that inhibit their growth and development.[4] This direct chemical barrier is a plant's first line of defense against biotic threats.

3.2. Indirect Defense: A Cry for Help

Perhaps the most well-documented role of (E)-3-hexenyl acetate is in indirect defense.[3][4][8] Upon herbivore attack, the release of this volatile, often in a specific blend with other GLVs and terpenes, serves as a chemical distress signal.[4] This "cry for help" is perceived by natural enemies of the attacking herbivores, such as parasitic wasps and predatory mites.[9] These carnivores are attracted to the volatile plume, effectively being recruited to the plant to prey upon or parasitize the herbivores, thereby reducing the damage to the plant.[4][9]

Perception and Signal Transduction

The perception of (E)-3-hexenyl acetate by both the emitting plant (autocrine signaling), neighboring plants (paracrine signaling), and insects initiates a cascade of downstream signaling events. While the precise receptors in plants are still under active investigation, it is clear that GLVs can trigger significant changes in the plant's defensive posture.

4.1. Priming of Defenses:

Exposure to (E)-3-hexenyl acetate can "prime" a plant for future attacks.[4][8] Priming does not involve the direct activation of defense responses but rather prepares the plant to respond more quickly and strongly upon a subsequent attack.[4][8] This heightened state of alertness allows for a more efficient and effective deployment of defenses when they are most needed. A primed plant, upon herbivory, may exhibit a more robust production of defense-related hormones like jasmonic acid (JA) and salicylic acid (SA), as well as the accumulation of defensive secondary metabolites.[1][8]

4.2. Crosstalk with Phytohormone Signaling:

The signaling pathways initiated by (E)-3-hexenyl acetate are intricately linked with the major phytohormone signaling networks, particularly the jasmonic acid (JA) pathway, which is central to defense against herbivores.[1][3][8] GLVs can influence the levels and signaling of JA, leading to the activation of a broad spectrum of defense-related genes.[1][8] This crosstalk is essential for a coordinated and effective defense response.

Caption: Signaling cascade initiated by (E)-3-Hexenyl Acetate.

Experimental Protocols

To facilitate research in this area, the following section provides standardized protocols for the analysis of (E)-3-hexenyl acetate.

5.1. Extraction and Quantification of (E)-3-Hexenyl Acetate

Objective: To extract and quantify the amount of (E)-3-hexenyl acetate and other volatiles from plant tissue.

Methodology: Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely accepted and sensitive method.[10]

Step-by-Step Protocol:

-

Sample Preparation:

-

Excise a known weight of plant tissue (e.g., 1 gram of leaf material).

-

Place the tissue in a 20 mL headspace vial and seal it with a PTFE/silicone septum.

-

For studies involving herbivory, introduce the herbivore to the plant material for a specified duration before sampling.

-

-

SPME Extraction:

-

Expose a SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

-

-

GC-MS Analysis:

-

Desorb the collected volatiles from the SPME fiber in the heated injection port of a GC-MS system.

-

GC Column: Use a non-polar column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[11]

-

Oven Program: Start at 40°C (hold for 3.5 min), ramp to 100°C at 10°C/min, then to 180°C at 7°C/min, and finally to 280°C (hold for 5 min).[11]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]

-

MS Parameters: Electron impact ionization at 70 eV, with a scan range of m/z 35-350.[5]

-

-

Quantification:

-

Identify (E)-3-hexenyl acetate by comparing its mass spectrum and retention time with an authentic standard.

-

Quantify the compound by creating a standard curve with known concentrations of the authentic standard.

-

5.2. Bioassays for Herbivore Repellency

Objective: To assess the repellent effect of (E)-3-hexenyl acetate on a specific herbivore.

Methodology: A two-choice olfactometer bioassay.

Step-by-Step Protocol:

-

Olfactometer Setup:

-

Use a Y-tube or four-arm olfactometer.

-

Ensure a constant, purified airflow through each arm.

-

-

Treatment and Control:

-

In one arm, introduce a controlled concentration of (E)-3-hexenyl acetate by placing a filter paper impregnated with a known amount of the compound dissolved in a solvent (e.g., hexane).

-

In the other arm, use a filter paper with the solvent alone as a control.

-

-

Insect Introduction:

-

Release a single herbivore at the base of the olfactometer.

-

Observe and record the insect's choice (which arm it enters and the time spent in each arm) for a set duration (e.g., 10 minutes).

-

-

Data Analysis:

-

Repeat the experiment with a sufficient number of insects (e.g., n=50).

-

Analyze the data using a chi-square test to determine if there is a significant preference for the control arm over the treatment arm.

-

Quantitative Data Summary

| Parameter | Value | Source |

| Molecular Formula | C8H14O2 | [6] |

| Molecular Weight | 142.20 g/mol | [6] |

| Boiling Point | 176.55 °C | [6] |

| Flash Point | 67.22 °C | [12] |

| Odor Description | Sharp fruity-green, green banana, pear | [6] |

Conclusion and Future Directions

(E)-3-Hexenyl acetate is a pivotal signaling molecule in the complex language of plant defense. Its rapid biosynthesis and multifaceted roles in both direct and indirect defense highlight its importance for plant survival. Future research should focus on identifying the specific receptors for GLVs in plants, which will be a significant step towards a complete understanding of this signaling pathway. Furthermore, exploring the potential of using (E)-3-hexenyl acetate and other GLVs as natural and sustainable tools for pest management in agriculture holds great promise. By harnessing the power of these plant-derived signals, we can develop novel strategies to enhance crop resilience and reduce our reliance on synthetic pesticides.

References

-

Scala, A., Allmann, S., Mirabella, R., Haring, M. A., & Schuurink, R. C. (2013). Green leaf volatiles: a plant's multifunctional weapon against herbivores and pathogens. International Journal of Molecular Sciences, 14(9), 17781–17811. [Link]

-

Scala, A., Allmann, S., Mirabella, R., Haring, M. A., & Schuurink, R. C. (2013). Green Leaf Volatiles: A Plant's Multifunctional Weapon against Herbivores and Pathogens. Semantic Scholar. [Link]

-

Scala, A., Allmann, S., Mirabella, R., Haring, M. A., & Schuurink, R. C. (2013). Green Leaf Volatiles: A Plant's Multifunctional Weapon against Herbivores and Pathogens. MDPI. [Link]

-

Matsui, K., & Engelberth, J. (2021). Green Leaf Volatiles—The Forefront of Plant Responses Against Biotic Attack. Plant and Cell Physiology, 62(11), 1771-1784. [Link]

-

Scala, A., Allmann, S., Mirabella, R., Haring, M. A., & Schuurink, R. C. (2013). Green Leaf Volatiles: A Plant's Multifunctional Weapon against Herbivores and Pathogens. ResearchGate. [Link]

-

Unveiling the mechanisms for the plant volatile organic compound ... (n.d.). Semantic Scholar. [Link]

-

The association between the susceptibility to Botrytis cinerea and ... (n.d.). Semantic Scholar. [Link]

-

Cozzolino, R., Cefola, M., Pace, B., & D'Auria, M. (2024). Volatile Metabolites to Assess the Onset of Chilling Injury in Fresh-Cut Nectarines. Metabolites, 14(4), 198. [Link]

-

Aharoni, A., Keizer, L. C., Bouwmeester, H. J., Sun, Z., Alvarez-Huerta, M., Verhoeven, H. A., ... & O'Connell, A. P. (2001). Identification of the SAAT Gene Involved in Strawberry Flavor Biogenesis by Use of DNA Microarrays. The Plant Cell, 13(3), 663-677. [Link]

-

3-hexenyl acetate, 1708-82-3. (n.d.). The Good Scents Company. [Link]

-

Li, Y., Wang, G., Li, Z., & Liu, Y. (2016). Plants Attract Parasitic Wasps to Defend Themselves against Insect Pests by Releasing Hexenol. PLOS ONE, 11(8), e0159760. [Link]

-

Janzantti, N. S., & Monteiro, M. (2014). Influence of the cultivation system in the aroma of the volatile compounds and total antioxidant activity of passion fruit. Food Research International, 62, 853-860. [Link]

-

Kirstine, W., & Galbally, I. (1999). The role of C6-C14 hydrocarbons and C6-C10 oxygenated hydrocarbons in the ozone forming potential of emissions from Australian native forests. eScholarship, University of California. [Link]

-

Tanaka, K., Kariya, Y., Taniguchi, S., & Matsui, K. (2022). The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves. Journal of Plant Physiology, 277, 153805. [Link]

-

Janzantti, N. S., & Monteiro, M. (2014). Volatile compounds from organic and conventional passion fruit (Passiflora edulis F. Flavicarpa) pulp. Ciência e Tecnologia de Alimentos, 34(1), 167-172. [Link]

-

Zhang, Y., Wang, J., Shi, J., Zhu, Y., Ma, W., Yan, H., ... & Chen, Y. (2022). Aviation Mutagenesis Alters the Content of Volatile Compounds in Dahongpao (Camellia sinensis) Leaves and Improves Tea Quality. Foods, 11(21), 3491. [Link]

-

Janzantti, N. S., & Monteiro, M. (2014). HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation. Journal of the Science of Food and Agriculture, 94(10), 2007-2014. [Link]

-

traumatin and (Z)-3-hexen-1-yl acetate biosynthesis. (n.d.). PubChem. [Link]

-

Janzantti, N. S., & Monteiro, M. (2014). Changes in the aroma of organic passion fruit (Passiflora edulis Sims f. flavicarpa Deg.) during ripeness. Food Research International, 62, 853-860. [Link]

-

TRANS-3-HEXENYL ACETATE. (n.d.). Flavor and Extract Manufacturers Association. [Link]

-

This compound. (n.d.). The Perfumers Apprentice. [Link]

-

Tanaka, K., Kariya, Y., Taniguchi, S., & Matsui, K. (2022). The Arabidopsis thaliana carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol. ResearchGate. [Link]

Sources

- 1. Green leaf volatiles: a plant's multifunctional weapon against herbivores and pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. wwwchem.uwimona.edu.jm [wwwchem.uwimona.edu.jm]

- 6. Perfumers Apprentice - this compound ** [shop.perfumersapprentice.com]

- 7. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. mdpi.com [mdpi.com]

- 12. 3-hexenyl acetate, 1708-82-3 [thegoodscentscompany.com]

A Senior Application Scientist's Guide to Insect Electrophysiological Responses to trans-3-Hexenyl Acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Scent of Green and the Insect Sensorium

In the intricate tapestry of chemical ecology, few signals are as ubiquitous and vital as Green Leaf Volatiles (GLVs). Released from plant tissues upon mechanical damage or herbivory, these C6 compounds serve as a crucial information superhighway for insects. Among them, trans-3-Hexenyl acetate stands out as a key semiochemical—a chemical messenger that can act as an attractant, repellent, or oviposition cue, depending on the insect species and the ecological context.[1][2] For researchers aiming to understand insect behavior, develop novel pest management strategies, or design olfactory-targeted drugs, deciphering how an insect's nervous system perceives this compound is a foundational step.

This technical guide provides an in-depth exploration of the electrophysiological techniques used to measure and interpret insect olfactory responses to this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and reproducible approach to this fascinating area of sensory biology.

Core Methodologies: Listening to the Antenna

The primary interface between an insect and the volatile world is its antennae. These sophisticated sensory organs are adorned with specialized structures called sensilla, which house Olfactory Receptor Neurons (ORNs).[3][4] When a volatile like this compound binds to receptors on these neurons, it initiates a change in membrane potential.[5] Electrophysiology allows us to record these electrical events.

Electroantennography (EAG): The Global Picture

EAG is a powerful technique for measuring the summed electrical potential from the entire antenna in response to an odor stimulus.[4][6] It provides a rapid and reliable assessment of whether an insect can detect a specific compound, making it an invaluable screening tool.[7] The resulting signal, or electroantennogram, represents the sum of depolarizations across numerous responding ORNs.[6][8]

-

Principle of Causality: We use EAG first because it answers the fundamental question: "Is the antenna sensitive to this compound at all?" It is a high-throughput method that effectively filters compounds for more detailed analysis. A significant EAG response indicates that a substantial population of receptors on the antenna is being activated.

Gas Chromatography-Coupled Electroantennographic Detection (GC-EAD): The Specific Signature

While EAG is excellent for single compounds, insects in nature encounter complex volatile blends. GC-EAD is a more advanced technique that couples the separation power of gas chromatography with the sensitivity of the insect antenna.[9][10] As volatile compounds elute from the GC column, the effluent is split. One portion goes to a standard detector (like a Flame Ionization Detector, FID), while the other is passed over the insect antenna.[10] This allows for the precise identification of which specific compounds in a complex mixture are biologically active—that is, which ones elicit an antennal response.[7]

-

Principle of Causality: GC-EAD is employed to deconstruct a complex natural odor blend (e.g., from a host plant) and pinpoint the exact molecules, like this compound, that the insect is detecting. This is crucial for identifying the key components of a behaviorally relevant signal.

The Experimental Workflow: A Validating System

A successful electrophysiology experiment is a self-validating system, with controls and procedures designed to ensure the data is reliable and interpretable. The following protocol outlines a robust workflow for EAG analysis of this compound.

Detailed Step-by-Step EAG Protocol

-

Preparation of Stimuli:

-

Rationale: Accurate and repeatable dilutions are the bedrock of dose-response experiments. Hexane is a common solvent due to its high volatility, which minimizes its own stimulus effect.[4]

-

Steps:

-

Prepare a stock solution of high-purity (>98%) this compound in redistilled hexane (e.g., 10 µg/µL).

-

Create a serial dilution series (e.g., 1000, 100, 10, 1, 0.1 ng/µL) to test dose-dependent responses.

-

Prepare a solvent control (hexane only) and a positive control (a compound known to elicit a strong response, e.g., a primary pheromone component or a general green leaf volatile like cis-3-Hexenol).

-

Pipette a standard amount (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a glass Pasteur pipette.[11] Prepare these stimulus cartridges just before the experiment.

-

-

-

Insect and Antenna Preparation:

-

Rationale: The physiological state of the insect is critical for consistent results.[11] The antenna must be carefully excised and mounted to ensure good electrical contact and maintain its viability.

-

Steps:

-

Select a healthy, adult insect of a consistent age and physiological state (e.g., 2-3 day old, mated female).

-

Immobilize the insect, often by chilling it briefly or placing it in a cut pipette tip.[12]

-

Under a dissecting microscope, use fine micro-scissors to carefully excise one antenna at its base.[4]

-

Immediately mount the antenna on an electrode holder. A common method involves placing the base of the antenna in contact with one electrode and the distal tip in contact with the recording electrode.[13] Glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) are used to make contact.[8][11] A small amount of conductive gel can ensure a stable connection.[4]

-

-

-

Data Acquisition:

-

Rationale: A controlled environment and stimulus delivery are essential to minimize noise and variability. A Faraday cage is mandatory to shield the preparation from external electrical interference.[14]

-

Steps:

-

Place the mounted antenna preparation inside a Faraday cage.

-

Position the outlet of an odor delivery tube approximately 1 cm from the antenna. A continuous stream of purified, humidified air is passed over the antenna to provide a stable baseline.[4]

-

To deliver a stimulus, insert the tip of a stimulus pipette into a hole in the main air stream tube. A puff of air (e.g., 0.5 seconds) is diverted through the pipette, carrying the volatile over the antenna.

-

Record the antennal signal using an amplifier and data acquisition software. The signal is typically amplified 100x.[6]

-

Present stimuli in order of increasing concentration to avoid adaptation. Allow sufficient recovery time between puffs (e.g., 30-60 seconds).[4]

-

Periodically present the solvent control to measure any response to the solvent alone and the positive control to confirm the antenna's viability.

-

-

-

Data Analysis and Interpretation:

-

Rationale: The EAG response is measured as the peak amplitude of the negative voltage deflection. Normalizing the data accounts for variability between preparations.

-

Steps:

-

Measure the peak amplitude (in millivolts, mV) of the negative deflection for each stimulus puff.[4]

-

Subtract the average response to the solvent control from the responses to the test compounds.

-

To compare responses across different antennae or different compounds, data can be normalized by expressing each response as a percentage of the response to the positive control.

-

-

Visualization of the EAG Experimental Workflow

Caption: A flowchart of the standardized Electroantennography (EAG) workflow.

Review of Findings: Insect Responses to this compound

This compound is a derivative of the green leaf volatile (Z)-3-hexenol and is often released from plants after initial damage, acting as an inducible compound.[15] Electrophysiological studies have demonstrated that a wide range of insects can detect this compound, although the sensitivity and behavioral significance vary greatly. For instance, it is a key volatile that mediates host and oviposition preference for the fall armyworm, Spodoptera frugiperda, on maize.[16] In contrast, for other species, it may be one of many host cues or even part of a repellent blend.

| Insect Species | Order | Technique | EAG Response Amplitude (Relative) | Significance / Finding | Reference |